Iberdomide is a novel cereblon E3 ligase modulator (CELMoD™) compound. [] CELMoD™ agents belong to a class of immunomodulatory drugs (IMiDs®). [] Iberdomide specifically targets the proteins Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation. [, , ] It has been investigated in a variety of scientific research applications, primarily for its impact on various immune cell functions and its potential in treating hematologic malignancies and autoimmune disorders. [, , , , , , , , , , ]
The synthesis of iberdomide involves several advanced chemical techniques aimed at producing the compound efficiently and at scale. A notable method includes the use of isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecules in a single step. This method enhances the diversity of the resulting compounds while minimizing the number of synthetic steps required .
In practical applications, the synthesis has been demonstrated on a kilogram scale, ensuring that sufficient quantities are available for clinical trials. The synthesis process typically involves multiple batches to maintain consistency and quality in the final product . The technical details include careful control of reaction conditions, such as temperature and reagent concentrations, to optimize yield and purity.
Iberdomide possesses a distinct molecular structure characterized by its phthalimide core, which is crucial for its biological activity. The structural formula can be represented as follows:
This formula indicates that iberdomide contains 21 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The molecular weight of iberdomide is approximately 376.44 g/mol .
High-resolution crystallographic studies have been conducted to elucidate the binding interactions between iberdomide and cereblon at an atomic level. These studies reveal critical insights into how iberdomide achieves its effects through structural binding modes .
Iberdomide undergoes various chemical reactions that are essential for its function as an immunomodulatory drug. A key reaction involves its binding to cereblon, which leads to the recruitment of specific substrates for ubiquitination and subsequent degradation. This mechanism is fundamental to its action against cancer cells.
The chemical interactions can be summarized as follows:
These reactions are vital for understanding how iberdomide exerts its therapeutic effects in oncological settings .
The mechanism of action of iberdomide primarily revolves around its role as a molecular glue that enhances the activity of cereblon. By binding to cereblon, iberdomide promotes the ubiquitination and degradation of specific transcription factors that are essential for tumor growth and survival.
This mechanism highlights iberdomide's potential as a targeted therapy in treating malignancies by modulating protein levels within cells .
Iberdomide exhibits several important physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:
Understanding these properties is crucial for optimizing formulation strategies and ensuring effective delivery in clinical settings .
Iberdomide's primary application lies within oncology, particularly in treating multiple myeloma and other hematologic malignancies. Its ability to modulate immune responses and degrade specific proteins makes it a candidate for combination therapies with other anticancer agents.
Research continues into expanding its applications beyond oncology, exploring potential uses in autoimmune diseases due to its immunomodulatory effects. Ongoing clinical trials aim to further elucidate its safety profile and efficacy across different patient populations .
Iberdomide (CC-220) is a next-generation cereblon E3 ligase modulator (CELMoD) that binds CRBN with ~20-fold higher affinity than lenalidomide or pomalidomide [1] [3]. Its extended chemical structure (additional phenyl and morpholino moieties) enhances interactions with CRBN’s tri-tryptophan pocket, stabilizing a "closed" conformation in 50% of CRBN molecules at saturating concentrations versus ≤20% for older immunomodulatory drugs (IMiDs) [7] [10]. This conformational shift optimizes the recruitment of neosubstrates to the CRL4CRBN E3 ubiquitin ligase complex.
Iberdomide induces polyubiquitination of specific hematopoietic transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3), targeting them for proteasomal degradation [2] [6]. The drug’s high-affinity binding enables efficient substrate degradation even in IMiD-resistant multiple myeloma (MM) cells with reduced CRBN expression or splice variants (e.g., exon 10 deletions) [3] [6]. Preclinical studies show 90% degradation of Ikaros/Aiolos at 48 hours with iberdomide versus <70% with pomalidomide in lenalidomide-resistant cells [2].
Table 1: Key Substrates Degraded by Iberdomide-Mediated Ubiquitination
Substrate | Function | Degradation Efficiency vs. IMiDs | Biological Consequence |
---|---|---|---|
Ikaros (IKZF1) | Lymphoid transcription factor | 2.5-fold higher than pomalidomide | Loss of oncogenic survival signals |
Aiolos (IKZF3) | Transcriptional repressor | 3.1-fold higher than lenalidomide | Deregulation of interferon response |
ZFP91 | NF-κB regulator | Unique to CELMoDs | Enhanced pro-apoptotic signaling |
Rapid degradation of Ikaros/Aiolos (median reduction: 80–90% within 6 hours) disrupts their repression of interferon response genes and IL-2 signaling [3] [6]. This is mechanistically distinct from IMiDs: Iberdomide achieves half-maximal degradation (DC50) at 10 nM versus 100–500 nM for lenalidomide [10]. In phase 1/2 trials, patients with CRBN dysregulation (mutations, low expression) showed similar Ikaros/Aiolos degradation and progression-free survival (10.9 months) as those without dysregulation (11.2 months), confirming iberdomide’s ability to overcome IMiD resistance [6].
Ikaros/Aiolos degradation downregulates IRF4 and c-MYC, master regulators of MM cell survival [9]. In vitro, iberdomide reduces IRF4 levels by >70% within 24 hours, directly correlated with apoptosis induction [3]. This is critical because IRF4 drives a transcriptional cascade promoting MYC expression; dual suppression disrupts metabolic adaptation in MM cells [9].
Iberdomide stimulates both innate and adaptive immunity by degrading Ikaros/Aiolos in immune cells [1] [4]:
Table 2: Iberdomide-Induced Changes in Immune Cell Populations (CyTOF Analysis)
Immune Subset | Baseline (%) | Post-Iberdomide (%) | Change (p-value) |
---|---|---|---|
NK cells | 5.6 | 13.1 | ↑7.5% (<0.001) |
CD8+ NKT cells | 1.3 | 3.3 | ↑2.0% (<0.001) |
Effector memory CD8+ T cells | 67.0 | 84.2 | ↑17.2% (<0.001) |
Ki-67+ CD8+ T cells | 2.0 | 7.0 | ↑5.0% (<0.001) |
Tumor Microenvironment (TME) Remodeling: Iberdomide shifts the TME from immunosuppressive to immunostimulatory, reducing regulatory B cells (median decrease: 4.0% to 0.5%) and naive T cells while increasing granzyme B+ cytotoxic effectors [1] [4]. This occurs independently of prior anti-CD38 or IMiD exposure [4].
Iberdomide and mezigdomide represent a pharmacologically advanced class over IMiDs due to:
Table 3: Functional Comparison of Iberdomide vs. IMiDs
Parameter | Iberdomide | Pomalidomide | Lenalidomide |
---|---|---|---|
CRBN binding affinity (Kd, nM) | ~50 | ~1,000 | ~1,500 |
% CRBN closed conformation | 50% | 20% | <10% |
Ikaros DC50 (nM) | 10 | 25 | 100 |
Efficacy in CRBN-low cells | +++ | + | - |
Immune stimulation index* | 3.5x | 1.8x | 1.0x |
*Immune stimulation index: Composite of IL-2 secretion, NK cell activation, and T-cell proliferation [3] [7] [10]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7